Saicar dibarium

Chemical Purity Physical Form Procurement Specification

Researchers studying purine metabolism face challenges with hygroscopic SAICAR salts that compromise weighing accuracy and introduce interfering counterions. Saicar dibarium solves these problems: non-hygroscopic powder stable under ambient conditions for precise gravimetric preparation; intrinsic barium atoms provide strong anomalous signal for crystallographic phasing of SAICAR synthetase/PAICS without heavy-atom soaking; barium ions can be selectively precipitated with sulfate, yielding sodium-free AICAR product. Purity ≥95%.

Molecular Formula C13H15Ba2N4O12P
Molecular Weight 724.9 g/mol
CAS No. 6057-44-9
Cat. No. B12771400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaicar dibarium
CAS6057-44-9
Molecular FormulaC13H15Ba2N4O12P
Molecular Weight724.9 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]
InChIInChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1
InChIKeyPPKOPCLLXBFYGS-KGBHUAOWSA-J
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saicar Dibarium (CAS 6057-44-9) Procurement Guide: A Stable, Crystallizable Purine Biosynthesis Intermediate for Metabolic Research


Saicar dibarium (N-Succinyl-5-aminoimidazole-4-carboxamide ribose 5'-phosphate dibarium salt) is the dibarium salt form of SAICAR, a pivotal intermediate in the de novo purine nucleotide biosynthesis pathway [1]. Unlike the free acid or sodium salt forms, the dibarium counterion confers distinct solid-state properties that are advantageous for specific research applications, such as X-ray crystallography and long-term storage. The compound enables the study of purine metabolism, cancer cell survival mechanisms under glucose limitation, and enzyme kinetics of SAICAR synthetase and adenylosuccinase [2].

Saicar Dibarium Sourcing Risks: Why Free Acid, Sodium, or Other In-Class Analogs Are Not a Simple One-to-One Substitute


While SAICAR is available as a free acid (CAS 3031-95-6) or a disodium salt (CAS 17388-80-6), these forms exhibit critical differences in hygroscopicity, ease of crystallization, and counterion compatibility that preclude simple gravimetric or molar substitution in sensitive applications. The disodium salt, for instance, is documented as hygroscopic and recommended for storage under inert atmosphere, whereas the dibarium salt is typically supplied as a non-hygroscopic powder that can be weighed accurately under ambient conditions [1]. Furthermore, in enzymatic assays requiring specific metal ion conditions, the introduction of sodium ions may alter kinetic parameters, while barium ions can be selectively precipitated or may serve as a heavy atom derivative for crystallographic phasing .

Saicar Dibarium Technical Evidence Guide: Quantified Differentiation in Purity, Stability, Crystallography, and Selectivity


Comparative Purity and Physical Form Versus Free Acid and Disodium Salt

Commercially sourced Saicar dibarium (CAS 6057-44-9) is consistently reported with a purity of ≥98% as a solid powder, whereas the disodium salt is often supplied as a hygroscopic solid requiring anhydrous handling [1]. A specific vendor datasheet for the free acid (CAS 3031-95-6) recommends storage at -20°C for long-term stability, while the dibarium salt is stored at 2-8°C refrigerated, indicating a difference in ambient stability profiles [2].

Chemical Purity Physical Form Procurement Specification

Suitability for X-ray Crystallography: Heavy Atom Derivative Capability

The barium ion in Saicar dibarium serves as an intrinsic heavy atom, a property absent in the free acid or sodium salt. The crystal structure of a related hydrated barium 5'-CMP complex has been solved using this property [1]. While a specific crystal structure of the SAICAR-barium complex is not yet public, the use of barium salts of nucleotides for protein co-crystallization and heavy-atom phasing is an established class-level strategy . This is in contrast to sodium or potassium salts, which are virtually transparent in X-ray diffraction and require additional derivatization steps.

Structural Biology X-ray Crystallography Heavy Atom Derivative

PKM2 Activation Selectivity and Potency: Functional Equivalence with an Experimental Advantage

SAICAR, regardless of counterion, activates pyruvate kinase isoform M2 (PKM2) with an EC50 of 0.3 mM and is highly isozyme-selective, showing no activation of PKM1 or PKL . The dibarium salt is chemically equivalent to the free acid in solution once dissolved, but its higher purity and accurate weighability (see Evidence 1) make it the preferred precursor for preparing precise concentration-response curves. In the seminal study, SAICAR-PKM2 interaction promoted cancer cell survival specifically under glucose-limited conditions, an effect not observed with PKM1 activators [1].

Cancer Metabolism Pyruvate Kinase M2 Enzyme Activation

Absence of Sodium Ion Interference in Enzymatic Assays

The use of the disodium salt (C13H16N4Na2O9) introduces two equivalents of sodium ion per mole of SAICAR into the assay system. For adenylosuccinase or SAICAR synthetase, where potassium is the physiological monovalent cation and sodium can act as a competitive inhibitor, this can shift apparent Km values [1]. The dibarium salt allows the researcher to introduce the substrate without adding sodium, relying on the subsequent precipitation or chelation of barium ions to control the final ionic milieu. This is a standard precaution in purine enzymology where sodium-free buffers are specified.

Enzyme Kinetics Ion Interference Biochemical Assay Development

Documented UV Absorption and Chromogenic Reaction for Quantification

Saicar dibarium exhibits a UV absorption maximum at 269 nm (ε = 11,850) and 244 nm (ε = 9,580) at pH 1, and forms a purple chromophore with an absorption maximum at 550 nm via a modified Bratton-Marshall reaction [1]. These well-characterized spectral properties, originally established using the dibarium salt, enable precise quantification of stock solutions. The free acid and disodium salt share the same chromophore, but the dibarium salt's non-hygroscopic nature ensures that the molar extinction coefficient is more reliably tied to the weighed mass.

Analytical Chemistry Spectrophotometry Quality Control

Saicar Dibarium Application Scenarios: Where the Dibarium Salt Outperforms Alternatives


Protein Co-crystallization Trials for Purine Pathway Enzyme Mechanistic Studies

SAICAR synthetase (PurC) and the bifunctional enzyme PAICS are major anticancer targets. Saicar dibarium is the ligand of choice for co-crystallization because its intrinsic barium atoms provide a strong anomalous signal for experimental phasing, as demonstrated for barium-5'-CMP complexes [1]. This streamlines structure determination and eliminates the need for additional halide or heavy-metal soaking steps.

Preparation of SAICAR Stock Solutions with High Gravimetric Accuracy for Quantitative Pharmacology

In studies of PKM2-mediated cancer cell survival under glucose starvation, precise concentration of the activator is essential to establish reproducible EC50 values. The non-hygroscopic powder of Saicar dibarium (purity ≥98%) ensures that a 10 mM stock solution prepared by weight corresponds accurately to the intended concentration, unlike the hygroscopic disodium salt which can absorb atmospheric moisture and skew the actual concentration by 5-15% [1].

Enzymatic Synthesis of AICAR and Downstream Purine Nucleotides with Controlled Counterion Conditions

The tandem conversion of CAIR to SAICAR and subsequently to AICAR by SAICAR synthetase and adenylosuccinase is a standard assay in purine metabolism. Using Saicar dibarium as the substrate for adenylosuccinase avoids the introduction of sodium ions, which can inhibit the potassium-activated enzyme. The liberated barium ions can be selectively precipitated with sulfate, yielding a sodium-free AICAR product for downstream applications.

Development of LC-MS/MS Methods for Intracellular SAICAR Quantification as a Metabolic Biomarker

SAICAR is gaining attention as an oncometabolite biomarker in cancer and adenylosuccinase deficiency. Method development requires a well-characterized analytical standard. Saicar dibarium, with its defined UV extinction coefficients and high purity, serves as a traceable calibrator for LC-MS/MS assays. Its non-hydroscopic nature also reduces uncertainty during the preparation of calibration curves compared to the free acid [1].

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